4-(butane-1-sulfonyl)benzoic acid
Description
Overview of Benzenesulfonic Acid Derivatives in Advanced Chemical Research
Benzenesulfonic acid and its derivatives are a cornerstone of advanced chemical research, valued for their strong acidic properties and their role as intermediates in synthesis. wikipedia.org They are integral to the production of a variety of industrial and pharmaceutical products, including detergents, dyes, and sulfa drugs. wikipedia.orgcapitalresin.com In the realm of materials science, polymeric sulfonic acids are crucial components of ion-exchange resins and proton exchange membranes for fuel cells. wikipedia.org The ability of the sulfonic acid group to enhance water solubility and act as a directing group in electrophilic aromatic substitution reactions further broadens its utility in complex molecular design. wikipedia.org
Theoretical and Practical Significance of the Sulfonyl Moiety in Rational Molecular Design
The sulfonyl group (R-S(=O)₂-R') is a critical functional group in the rational design of molecules with specific properties. researchgate.net Its strong electron-withdrawing nature and tetrahedral geometry influence the electronic environment and spatial arrangement of a molecule. wikipedia.org In medicinal chemistry, the incorporation of a sulfonyl moiety can modulate a compound's solubility, acidity, and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. researchgate.netnih.gov The structural stability of the sulfonyl group also enhances the metabolic stability of drug molecules, prolonging their therapeutic effects. researchgate.net This functional group is a bioisostere for other important groups like carbonyls and phosphates, allowing for the fine-tuning of a molecule's biological activity. researchgate.net
Historical Development and Evolution of Butane-1-sulfonyl Group Integration within Aromatic Systems
The integration of sulfonyl groups into aromatic systems has a rich history, dating back to the discovery of sulfonamide antibacterial drugs in the 1930s. nih.govwikipedia.org These early "sulfa drugs" marked a revolution in medicine and spurred extensive research into sulfonyl-containing compounds. wikipedia.org The development of methods to form carbon-sulfur bonds, such as the reaction of sulfonyl chlorides with amines, has been fundamental to this progress. wikipedia.org Over the years, more sophisticated techniques, including transition-metal-catalyzed cross-coupling reactions, have emerged, allowing for the precise and efficient introduction of sulfonyl groups, including the butane-1-sulfonyl group, onto aromatic rings. organic-chemistry.orgorganic-chemistry.orgchemrevlett.com These advancements have enabled the synthesis of a diverse array of aryl sulfones with applications ranging from pharmaceuticals to materials science. organic-chemistry.orgthieme-connect.com The journey of sulfonylureas, from their initial observation as having hypoglycemic effects to their widespread use as oral anti-diabetic drugs, further highlights the evolution of sulfonyl-containing compounds in medicine. nih.govopenaccesspub.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKOZGCANJUKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142894 | |
| Record name | Benzoic acid, 4-(butylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100059-51-6 | |
| Record name | Benzoic acid, 4-(butylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100059516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(butylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Butane 1 Sulfonyl Benzoic Acid
Strategic Approaches to the Construction of Sulfonyl Benzoic Acid Frameworks
The creation of the core arylsulfonylbenzoic acid structure can be approached from several distinct angles, primarily differing in the timing and method of forming the aryl-sulfur bond.
Direct Sulfonylation Reactions of Benzoic Acid Derivatives
Direct sulfonylation of an unsubstituted benzoic acid ring presents significant challenges. The carboxylic acid group is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions like Friedel-Crafts sulfonylation. libretexts.org Consequently, forcing conditions are typically required, which can lead to low yields and poor regioselectivity, making this approach generally less favorable for the specific synthesis of the para-substituted isomer.
However, recent advancements in directed C-H activation offer a more controlled alternative. For instance, copper-mediated ortho-C–H bond sulfonylation of benzoic acid derivatives has been achieved using an 8-aminoquinoline (B160924) directing group. rsc.org While this method provides excellent regioselectivity for the ortho position, it underscores the principle that directing groups can overcome the inherent electronic biases of the benzoic acid ring, a strategy that could potentially be adapted for para-substitution with different directing group designs.
Formation of the Sulfonyl Linkage via Pre-functionalized Aromatic and Aliphatic Intermediates
A more versatile and widely employed strategy involves the coupling of two pre-functionalized molecules, one contributing the aromatic benzoic acid portion and the other providing the aliphatic sulfonyl group. This approach allows for milder reaction conditions and greater control over the final product's structure.
A common method is the copper-catalyzed coupling of an aryl halide with an alkylsulfinic acid salt. nih.govgoogle.com In this scenario, a para-substituted halobenzoic acid, such as 4-iodobenzoic acid or 4-bromobenzoic acid, can be reacted with sodium butane-1-sulfinate. The use of a copper(I) iodide (CuI) catalyst, often in conjunction with a promoting ligand like L-proline, in a solvent such as DMSO, facilitates the formation of the C-S bond, yielding the desired aryl sulfone in good yields. nih.govgoogle.com This method is well-tolerated by a variety of functional groups, making it a robust choice for complex syntheses. nih.gov
Another pathway involves the reaction of aryne precursors, such as o-silyl aryl triflates, with alkyl sodium sulfinates. organic-chemistry.org This transition-metal-free method proceeds under mild conditions and can accommodate a broad range of substrates to produce structurally diverse sulfones. organic-chemistry.org
The following table summarizes a representative copper-catalyzed coupling reaction:
| Reactants | Catalyst/Promoter | Solvent | Temperature | Yield | Reference |
| Aryl Halide, Sulfinic Acid Salt | CuI / L-proline | DMSO | 80-95 °C | Good to Excellent | nih.gov |
Pathways for the Introduction of the Butane-1-sulfonyl Chain
The specific introduction of the four-carbon sulfonyl side chain is a critical aspect of the synthesis, which relies on the availability and reactivity of suitable butane-containing reagents.
Synthesis and Utilization of Butane-1-sulfonic Acid Precursors
Key precursors for introducing the butane-1-sulfonyl group are butane-1-sulfonyl chloride and salts of butane-1-sulfinic acid.
Butane-1-sulfonyl chloride is a commercially available reagent that can be used in Friedel-Crafts type reactions with activated aromatic rings. sigmaaldrich.comchemicalbook.com However, its reaction with a deactivated ring like benzoic acid is problematic. A more effective use is its reaction with a pre-functionalized aromatic partner. It can also be synthesized through methods like the oxidative chlorosulfonation of S-butyl isothiourea salts, which is an environmentally friendly process using reagents like bleach or N-chlorosuccinimide. organic-chemistry.org
Sodium butane-1-sulfinate is the key reagent for the coupling reactions described in section 2.1.2. Sulfinates can be generated from Grignard reagents reacting with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex). organic-chemistry.org These sulfinates are then used in situ for coupling with aryl halides or other suitable electrophiles. organic-chemistry.org
Synthetic Routes Involving Butane-1-sultones and Related Cyclic Sulfonates
1,4-Butane sultone, a cyclic ester of 4-hydroxybutanesulfonic acid, serves as another important precursor. ontosight.aiwikipedia.org It is a reactive sulfo-alkylating agent capable of undergoing ring-opening reactions with various nucleophiles. ontosight.aiwikipedia.org
The synthesis of 1,4-butane sultone itself can be achieved through several routes, including the dehydration of 4-hydroxybutanesulfonic acid or the reaction of 4-chlorobutanol with sodium sulfite (B76179) followed by acidification and cyclization. orgsyn.orggoogle.com
For the synthesis of the target molecule, a nucleophilic aromatic species derived from a benzoic acid precursor could theoretically be used to open the sultone ring. For example, an organometallic derivative of a protected 4-halobenzoic acid could attack the carbon adjacent to the oxygen in the sultone ring. This would be followed by an oxidation step to convert the resulting sulfinate into the desired sulfone. While less common than the cross-coupling methods, this represents a plausible synthetic strategy. The ring-opening of 1,4-butane sultone with ammonia (B1221849) or amines to form sulfobutylbetaines is a well-established reaction, demonstrating the electrophilicity of the sultone ring. wikipedia.org
Carboxylic Acid Moiety Synthesis and Subsequent Functionalization
An alternative synthetic strategy involves constructing the aryl-butylsulfone portion first, followed by the introduction or formation of the carboxylic acid group. This can be a highly effective approach, as it avoids carrying the deactivating carboxyl group through the key C-S bond-forming steps.
A primary example of this strategy is the oxidation of a primary alkyl group attached to the aromatic ring. The synthesis could begin with 4-butyl-1-(butane-1-sulfonyl)benzene. This intermediate could be synthesized via Friedel-Crafts acylation of butylbenzene (B1677000) followed by reduction and subsequent sulfone formation, or via cross-coupling reactions. The benzylic methyl or ethyl group of a precursor like 4-methyl-1-(butane-1-sulfonyl)benzene or 4-ethyl-1-(butane-1-sulfonyl)benzene could then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
More recently, a novel method for the aerobic oxidation of primary alkyl aryl sulfones to the corresponding carboxylic acids has been developed. acs.orgnih.gov This reaction proceeds through a double deprotonation of the sulfone followed by exposure to atmospheric oxygen, offering a potentially milder route to the final product. acs.orgnih.gov
The following table outlines the general transformation for this approach:
| Starting Material | Key Transformation | Product | Reference |
| Primary Alkyl Aryl Sulfone | Double Deprotonation, Aerobic Oxidation | Aryl Carboxylic Acid | acs.orgnih.gov |
This retro-synthetic approach highlights the flexibility available to chemists in designing pathways to complex molecules like 4-(butane-1-sulfonyl)benzoic acid, allowing for the strategic choice of reactions that offer the highest efficiency and functional group compatibility.
Oxidation-Based Methodologies for Benzoic Acid Formation
A common and effective method for the synthesis of benzoic acid derivatives involves the oxidation of an alkyl group attached to the benzene (B151609) ring. masterorganicchemistry.com In the context of this compound, this would typically involve the oxidation of a precursor such as 4-(butane-1-sulfonyl)toluene.
Potassium permanganate (KMnO₄) is a powerful oxidizing agent frequently employed for this transformation. masterorganicchemistry.comalfa-chemistry.com The reaction is typically carried out in an aqueous solution, often under basic conditions, and requires heating to proceed at a reasonable rate. alfa-chemistry.com The general mechanism involves the attack of the permanganate ion on the benzylic carbon, leading to the formation of a manganese dioxide precipitate and the corresponding benzoate (B1203000) salt. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired benzoic acid. alfa-chemistry.comyoutube.com
It is noteworthy that the reaction conditions, such as temperature and reaction time, can be optimized to improve yields and minimize side reactions. alfa-chemistry.com For instance, the use of phase-transfer catalysts can enhance the reaction rate in two-phase systems where the organic substrate has low solubility in the aqueous permanganate solution. orgsyn.org
Hydrolysis-Based Routes for Carboxylic Acid Generation
An alternative approach to the formation of the carboxylic acid group is through the hydrolysis of a suitable precursor, such as a nitrile or an ester. For the synthesis of this compound, this would entail the hydrolysis of a compound like 4-(butane-1-sulfonyl)benzonitrile or a methyl or ethyl ester of this compound.
Hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis, or saponification, of esters is a widely used method. psu.edu For instance, the hydrolysis of methyl benzoates can be achieved using an aqueous solution of a base like potassium hydroxide (B78521) at elevated temperatures. psu.edu The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt. Acidification then yields the final carboxylic acid.
The hydrolysis of sulfonyl chlorides is also a relevant transformation. While 4-chlorobutane-1-sulfonyl chloride is susceptible to hydrolysis, this reactivity highlights the need for careful control of reaction conditions to avoid unwanted side reactions. google.com The rate of hydrolysis of benzoyl chlorides can be influenced by substituents on the aromatic ring. reddit.com
Multistep Synthetic Sequences for this compound and Its Analogues
The synthesis of this compound and its analogues often necessitates a multistep approach, involving a series of reactions to introduce and modify functional groups in a controlled manner. utdallas.edu
A key aspect of multistep synthesis is the strategic use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. utdallas.eduorganic-chemistry.orgnumberanalytics.com For example, an amino group, which is highly reactive, can be protected as an amide (e.g., acetanilide) to prevent unwanted side reactions during subsequent electrophilic aromatic substitution or oxidation steps. utdallas.edu The protecting group can then be removed at a later stage to reveal the original functional group. utdallas.educhem-station.com
Sulfonyl groups themselves can be stable under both acidic and basic conditions, making them suitable for use in syntheses that involve such conditions. chem-station.com The choice of protecting group is crucial and must be compatible with the reaction conditions of the subsequent steps. An orthogonal protecting group strategy allows for the selective deprotection of one group while another remains intact, which is particularly useful in the synthesis of complex molecules. organic-chemistry.org
For instance, in the synthesis of sulfonamides, a key structural motif in many pharmaceuticals, the use of water as a solvent and a base like sodium carbonate can provide an environmentally friendly and efficient method. mdpi.com Similarly, in the synthesis of 1,4-butane sultone, a precursor for some sulfonyl compounds, the use of an alcohol medium can significantly increase the yield and reduce the reaction time of the sulfonation step. google.com Careful control of parameters like vacuum and temperature during purification steps such as distillation is also essential to obtain high-purity products. google.com
The table below presents a summary of reaction conditions and yields for the synthesis of various sulfonyl compounds, illustrating the importance of optimization.
| Product | Starting Materials | Reagents and Conditions | Yield (%) |
| Sulfonamides mdpi.com | Sulfonyl chlorides, Amino acids | Na₂CO₃, Water, Room Temperature | 88-93 |
| 1,4-Butane Sultone google.com | 4-Chlorobutanol, Sodium sulfite | Alcohol solvent, Reflux | >95 (sulfonation) |
| Benzoic Acid alfa-chemistry.com | Toluene | KMnO₄, Water, Heat | High |
This table provides a generalized summary. Specific yields can vary based on the exact substrates and detailed reaction conditions.
Exploration of Novel and Green Chemistry Synthetic Protocols
Recent research has focused on developing more efficient and environmentally benign synthetic methods, often referred to as green chemistry. sci-hub.seresearchgate.net These protocols aim to reduce waste, use less hazardous substances, and improve energy efficiency.
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a significant advancement in synthetic efficiency. A facile one-pot synthesis of sulfonyl fluorides from readily available sulfonic acids or sulfonates has been developed. rsc.orgrsc.orgnih.govzendy.ioresearchgate.net This method utilizes cyanuric chloride and potassium hydrogen fluoride (B91410) (KHF₂) under mild conditions, avoiding the use of harsh reagents. rsc.org The use of a phase-transfer catalyst can further enhance the efficiency of this transformation. rsc.org This approach provides a valuable alternative for the preparation of diverse sulfonyl fluorides, which are important building blocks in medicinal chemistry. rsc.org
The development of green methods for the synthesis of sulfonyl chlorides and bromides has also been reported, using reagents like oxone-KX (X=Cl or Br) in water. rsc.org These methods are rapid, efficient, and avoid the use of volatile organic solvents.
Catalytic Synthesis Approaches for Sulfonylated Aromatic Systems
The introduction of a sulfonyl group to an aromatic ring is a pivotal transformation in organic synthesis, leading to the formation of aryl sulfones. These compounds are significant in medicinal chemistry and materials science. Catalytic methods for creating the C-S bond in sulfonylated aromatic systems have become a major focus of research, aiming to overcome the limitations of traditional methods, which often require harsh conditions. mdpi.comresearchgate.net Modern catalytic approaches offer milder reaction conditions, greater functional group tolerance, and improved efficiency.
Recent advancements have centered on transition-metal-catalyzed cross-coupling reactions and metal-free catalytic systems. These methodologies typically involve the reaction of an aryl halide or its equivalent with a sulfur-containing reagent in the presence of a catalyst.
Copper-Catalyzed Synthesis
Copper-based catalysts are a cost-effective and environmentally friendly option for synthesizing aryl sulfones. nanomaterchem.com A notable development is the use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a recyclable catalyst for the coupling of aryl sulfonic acid salts with alkyl or aryl halides. This method demonstrates high yields and broad functional group tolerance. The catalyst's magnetic properties facilitate its easy recovery and reuse for several cycles without a significant loss in activity. nanomaterchem.com
The general reaction scheme involves the coupling of an aryl halide with a sulfinate salt. For the synthesis of a compound like this compound, a plausible route would involve the reaction of a 4-halobenzoic acid derivative with sodium butanesulfinate.
Table 1: Copper-Catalyzed Synthesis of Diaryl Sulfones
| Entry | Aryl Halide | Sulfinic Acid Salt | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Sodium benzenesulfinate | CuFe₂O₄ | Water | 60 | 5 | 96 |
| 2 | 4-Bromobenzonitrile | Sodium benzenesulfinate | CuFe₂O₄ | Water | 60 | 5 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Sodium benzenesulfinate | CuFe₂O₄ | Water | 60 | 5 | 88 |
| 4 | 4-Bromoanisole | Sodium benzenesulfinate | CuFe₂O₄ | Water | 60 | 5 | 94 |
This table presents data on the synthesis of various diaryl sulfones using a CuFe₂O₄ catalyst, illustrating the reaction's efficiency under mild conditions. nanomaterchem.com
Palladium-Catalyzed Synthesis
Palladium catalysts are highly effective for the cross-coupling of aryl halides or triflates with sulfinic acid salts. organic-chemistry.org The success of these reactions often depends on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos being crucial for achieving high yields. These reactions are tolerant of a wide array of functional groups on both the aryl halide and the sulfinate salt. organic-chemistry.org
A potential palladium-catalyzed route to this compound could involve the coupling of 4-bromobenzoic acid with sodium butanesulfinate in the presence of a palladium catalyst and a suitable ligand.
Table 2: Palladium-Catalyzed Sulfonylation of Aryl Halides
| Entry | Aryl Halide | Sulfinic Acid Salt | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | Sodium p-toluenesulfinate | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 95 |
| 2 | 4-Iodobenzonitrile | Sodium p-toluenesulfinate | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 98 |
| 3 | Methyl 4-bromobenzoate | Sodium p-toluenesulfinate | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 92 |
| 4 | 1-Bromo-4-fluorobenzene | Sodium p-toluenesulfinate | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 87 |
This table showcases the versatility of palladium-catalyzed sulfonylation with various functionalized aryl halides. organic-chemistry.org
Nickel-Catalyzed Photoredox Synthesis
A more recent and sustainable approach involves the use of dual nickel and organophotocatalyst systems under visible light irradiation. mdpi.com This method allows for the cross-coupling of aryl bromides with sodium sulfinates at room temperature. The use of an organoboron photocatalyst presents a greener alternative to the more common iridium or ruthenium complexes. This system demonstrates good functional group tolerance and can accommodate heteroaromatic compounds. mdpi.com
Table 3: Nickel/Photoredox-Catalyzed Synthesis of Sulfones
| Entry | Aryl Bromide | Sodium Sulfinate | Photocatalyst | Solvent | Yield (%) |
| 1 | 4-Bromobenzonitrile | Sodium benzenesulfinate | AQDAB | DMF | 85 |
| 2 | Methyl 4-bromobenzoate | Sodium benzenesulfinate | AQDAB | DMF | 78 |
| 3 | 4-Bromobiphenyl | Sodium benzenesulfinate | AQDAB | DMF | 92 |
| 4 | 2-Bromonaphthalene | Sodium benzenesulfinate | AQDAB | DMF | 88 |
This table illustrates the effectiveness of a dual catalytic system for sulfone synthesis under visible light, highlighting a sustainable approach. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 4 Butane 1 Sulfonyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netchemicalbook.comnist.govresearchgate.netresearchgate.net
NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-(butane-1-sulfonyl)benzoic acid, providing precise information about the proton and carbon environments within the molecule.
Proton (¹H) NMR Spectral Analysis and Elucidation of Proton Environments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the butane-1-sulfonyl group. The aromatic region typically displays two sets of doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the carboxylic acid group.
The butyl chain exhibits a series of multiplets. The methylene (B1212753) group adjacent to the sulfonyl group (α-CH₂) is the most deshielded of the aliphatic protons due to the inductive effect of the SO₂ group. The subsequent methylene groups (β-CH₂ and γ-CH₂) show progressively upfield shifts, with the terminal methyl group (δ-CH₃) appearing as the most shielded signal, typically a triplet. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | >10 | broad singlet |
| Ar-H (ortho to -SO₂) | ~8.2 | doublet |
| Ar-H (ortho to -COOH) | ~8.0 | doublet |
| -SO₂-CH₂- | ~3.2 | triplet |
| -CH₂- | ~1.7 | multiplet |
| -CH₂- | ~1.4 | multiplet |
| -CH₃ | ~0.9 | triplet |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Characterization of Carbon Frameworks
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. researchgate.netchemicalbook.com The spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the butyl chain.
The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field, typically in the range of 165-175 ppm. docbrown.info The aromatic carbons show four distinct signals in the region of 125-145 ppm. The quaternary carbon attached to the sulfonyl group (C-SO₂) and the quaternary carbon attached to the carboxylic acid group (C-COOH) are readily identifiable. The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of the substituents.
The aliphatic carbons of the butane (B89635) chain are observed in the upfield region of the spectrum. The carbon atom directly bonded to the sulfonyl group (α-C) is the most deshielded among the aliphatic carbons. The other methylene carbons (β-C, γ-C) and the terminal methyl carbon (δ-C) appear at progressively higher fields.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | ~172 |
| Ar-C (ipso to -SO₂) | ~145 |
| Ar-C (ipso to -COOH) | ~135 |
| Ar-C (ortho to -SO₂) | ~128 |
| Ar-C (ortho to -COOH) | ~130 |
| -SO₂-CH₂- | ~55 |
| -CH₂- | ~25 |
| -CH₂- | ~21 |
| -CH₃ | ~13 |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions. docbrown.info
Application of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the butyl chain, correlations would be observed between the α-CH₂ and β-CH₂ protons, the β-CH₂ and γ-CH₂ protons, and the γ-CH₂ and the terminal δ-CH₃ protons. In the aromatic region, correlations would be seen between the ortho-coupled protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes the direct one-bond correlations between protons and the carbons to which they are attached. This allows for the definitive assignment of the protonated carbons in both the aliphatic and aromatic regions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identificationresearchgate.net
Vibrational spectroscopy provides valuable information about the functional groups present in this compound.
The Infrared (IR) spectrum is expected to show characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. nist.gov The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to be observed as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
The Raman spectrum complements the IR data. The symmetric stretching of the sulfonyl group often gives a strong Raman signal. The aromatic ring vibrations will also be prominent in the Raman spectrum.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 (strong) |
| Sulfonyl | SO₂ asymmetric stretch | 1350-1300 (strong) |
| Sulfonyl | SO₂ symmetric stretch | 1160-1120 (strong) |
| Aromatic C-H | C-H stretch | 3100-3000 |
| Aliphatic C-H | C-H stretch | 3000-2850 |
Mass Spectrometry (MS) for Precise Molecular Formula Confirmationnist.govresearchgate.net
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₄O₄S), the expected exact mass of the molecular ion [M] can be calculated. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺ would be detected. mdpi.comsci-hub.se The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure, with characteristic losses such as the butyl group, SO₂, and CO₂.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the single-crystal X-ray diffraction of this compound could not be located. The specific crystal system, space group, unit cell parameters, and an analysis of its intermolecular interactions, hydrogen bonding networks, and crystal packing arrangements are not available in the public domain.
Furthermore, the interplay of the flexible butyl chain and the rigid phenyl ring would influence the molecular conformation and packing efficiency. The dihedral angle between the plane of the benzoic acid and the sulfonyl group would be a key structural feature. In related sulfonamide structures, a variety of intermolecular interactions, including N—H···O and C—H···O hydrogen bonds, as well as π–π stacking interactions, contribute to the formation of complex three-dimensional networks. researchgate.netsigmaaldrich.com
While these examples from similar molecules suggest the types of structural motifs that might be expected for this compound, the precise crystallographic details for the title compound remain undetermined without experimental data.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Information on the crystal system, space group, and unit cell parameters for this compound is not available in published crystallographic literature.
Theoretical and Computational Investigations of 4 Butane 1 Sulfonyl Benzoic Acid
Quantum Chemical Calculations and Advanced Molecular Modeling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations for 4-(butane-1-sulfonyl)benzoic acid would focus on mapping the electron density to determine its ground-state energy, orbital energies, and the distribution of electronic charge.
Studies on similar molecules, like benzenesulfonic acid derivatives, commonly employ hybrid functionals such as B3LYP combined with a basis set like cc-pVTZ or 6-311++G(d,p) to achieve reliable results. rsc.orgresearchgate.net For this compound, such calculations would reveal the strong electron-withdrawing nature of the sulfonyl group (-SO₂) and the carboxylic acid group (-COOH). This withdrawal of electron density from the benzene (B151609) ring significantly influences the molecule's reactivity and electrostatic properties. The butyl chain, in contrast, acts as a weak electron-donating group. DFT provides quantitative measures of these effects through the calculation of atomic charges and orbital distributions.
Geometry Optimization and Conformational Analysis of the Molecule
Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to the lowest energy, known as a local or global minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
The molecule possesses considerable conformational flexibility, primarily due to the rotatable bonds within the butyl group and the orientation of the hydroxyl group in the carboxylic acid function. Computational studies on substituted benzenesulfonic acids have shown that molecules can exist as enantiomeric pairs resulting from the rotation of the OH group. researchgate.net A thorough conformational analysis of this compound would involve systematically rotating these key bonds to map the potential energy surface and identify all low-energy conformers. The global minimum energy conformer would represent the most populated structure at low temperatures.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Exemplary Data) This table presents expected values based on DFT calculations of analogous compounds. Actual values would require specific computation.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | S=O | ~1.45 Å |
| Bond Length | S-C (aryl) | ~1.77 Å |
| Bond Length | S-C (butyl) | ~1.80 Å |
| Bond Length | C=O (acid) | ~1.22 Å |
| Bond Length | C-O (acid) | ~1.35 Å |
| Bond Angle | O=S=O | ~120° |
| Bond Angle | C-S-C | ~105° |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other chemical species. researchgate.netwalisongo.ac.id The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue).
For this compound, the MEP map would show the most negative potential localized on the oxygen atoms of both the sulfonyl (-SO₂) and carboxylic acid (-COOH) groups. researchgate.net These regions are susceptible to electrophilic attack and are the primary sites for hydrogen bonding interactions. researchgate.net Conversely, the most positive potential would be found on the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation. The aromatic protons and the protons on the butyl chain would exhibit intermediate to slightly positive potential. MEP analysis provides a clear, visual guide to the molecule's reactive sites for both electrophilic and nucleophilic attacks. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Characteristics
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical for understanding electron transfer and chemical stability. malayajournal.org
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the regions from which an electron is most likely to be removed.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity, and its location shows where an incoming electron would most likely reside.
In this compound, due to the strong electron-withdrawing groups, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO would likely be distributed across the sulfonyl and carboxyl groups, extending into the aromatic ring. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. malayajournal.org For large systems, the delocalized nature of these orbitals can sometimes obscure the specific reactive sites, leading to the development of more localized concepts like frontier molecular orbitalets (FMOLs). nih.gov
Table 2: Predicted Frontier Molecular Orbital Properties (Exemplary Data) This table presents expected values based on DFT calculations of analogous compounds.
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Moderate electron-donating capability |
| LUMO Energy | ~ -2.0 eV | Good electron-accepting capability |
Computational Prediction of Reaction Mechanisms and Transition State Analysis for Related Transformations
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling potential reaction coordinates, chemists can identify transition states—the high-energy structures that connect reactants to products—and calculate the activation energies required for a reaction to proceed.
For transformations involving this compound, such as esterification of the carboxylic acid, nucleophilic substitution at the sulfonyl group, or electrophilic aromatic substitution on the phenyl ring, DFT calculations can be employed. For instance, a study on the esterification of benzenesulfonic acid explored various mechanisms (SN1, SN2, addition-elimination) and found that an SN1 pathway through a sulfonylium cation was energetically favorable, while pathways involving hypervalent sulfur intermediates were high in energy. rsc.org Similar analyses could be applied to predict the most likely reaction pathways for this compound, providing a theoretical foundation to guide synthetic efforts.
Computational Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a valuable tool for structure verification and interpretation of experimental spectra. youtube.comyoutube.com
IR Vibrational Frequencies: DFT calculations can predict the vibrational modes of a molecule. The resulting computed IR spectrum shows peaks corresponding to specific bond stretches, bends, and torsions. For this compound, calculations would predict characteristic strong stretching frequencies for the S=O bonds (around 1350 and 1160 cm⁻¹), the C=O bond of the acid (around 1700 cm⁻¹), and the broad O-H stretch (around 3000 cm⁻¹). These predicted frequencies are often systematically scaled to better match experimental data. mdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). escholarship.orgnih.gov The calculation determines the magnetic shielding around each nucleus, which is then converted to a chemical shift relative to a standard (e.g., TMS). For this compound, predictions would show deshielding (higher ppm values) for the aromatic protons adjacent to the electron-withdrawing sulfonyl group and for the acidic proton. The signals for the butyl chain would appear in the aliphatic region, with their specific shifts influenced by their proximity to the sulfonyl group. Comparing these predicted spectra with experimental data provides powerful confirmation of the molecular structure.
Chemical Reactivity and Comprehensive Derivatization of 4 Butane 1 Sulfonyl Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that readily undergoes reactions typical of aromatic carboxylic acids, such as esterification, amidation, and conversion to more reactive acid derivatives. wikipedia.org
Esterification and Amidation Reactions
Esterification: 4-(butane-1-sulfonyl)benzoic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. The Fischer esterification, a common method, involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. core.ac.uknih.gov The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the ester product.
For instance, the reaction with a long-chain alcohol like dodecan-1-ol, catalyzed by 4-methylbenzene-1-sulfonic acid at elevated temperatures, would yield the corresponding dodecyl ester. core.ac.uk
Amidation: The formation of amides from this compound typically proceeds via a two-step process. The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding N-substituted amide. wikipedia.org This method is generally preferred over the direct reaction of the carboxylic acid with an amine, which requires very high temperatures and is often inefficient. The reaction of the derived acid chloride with an amine is typically rapid and highly efficient. researchgate.net
| Reaction Type | Reactants | Typical Conditions | Product Type |
|---|---|---|---|
| Esterification | This compound, Alcohol (e.g., Ethanol, Dodecan-1-ol) | Acid catalyst (H₂SO₄, TsOH), Heat, Removal of water | Alkyl 4-(butane-1-sulfonyl)benzoate |
| Amidation | 4-(butane-1-sulfonyl)benzoyl chloride, Primary or Secondary Amine | Inert solvent, often with a base to neutralize HCl | N-substituted 4-(butane-1-sulfonyl)benzamide |
Formation of Acid Halides and Anhydrides
Acid Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen to form highly reactive acid halides. The most common method for synthesizing the acid chloride, 4-(butane-1-sulfonyl)benzoyl chloride, involves treating the parent carboxylic acid with thionyl chloride (SOCl₂). google.com This reaction is efficient, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. Other halogenating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed. These acid chlorides are valuable synthetic intermediates. wikipedia.org
Acid Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid. This is typically achieved by heating the carboxylic acid with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). wikipedia.org Mixed anhydrides can also be formed.
Transformations Pertaining to the Sulfonyl Group
The sulfonyl group is generally stable and less reactive than the carboxylic acid functionality. However, it can be involved in specific transformations, and its precursor, the sulfonyl chloride, is a key intermediate in many synthetic pathways.
Reactivity of Sulfonyl Chlorides and Sulfonyl Fluorides in Chemical Syntheses
While this compound itself does not have a sulfonyl halide group, its synthesis often proceeds through or allows for the generation of related sulfonyl halides, such as 4-carboxybenzenesulfonyl chloride. nih.gov Arylsulfonyl chlorides are important electrophilic reagents. wikipedia.org They react readily with nucleophiles like amines to form sulfonamides and with alcohols to produce sulfonate esters. researchgate.netwikipedia.org For example, reacting 4-carboxybenzenesulfonyl chloride with an amine would yield a 4-sulfamoylbenzoic acid derivative.
Sulfonyl fluorides are also valuable reagents, sometimes preferred over chlorides due to their increased stability. They can be synthesized from the corresponding sulfonyl chlorides or directly from sulfonic acids.
| Reagent | Reactant | Product | Reaction Type |
|---|---|---|---|
| 4-Carboxybenzenesulfonyl chloride | Amine (R-NH₂) | 4-(N-alkylsulfamoyl)benzoic acid | Sulfonamide formation |
| 4-Carboxybenzenesulfonyl chloride | Alcohol (R-OH) | Alkyl 4-(chlorosulfonyl)benzoate (esterification may also occur) | Sulfonate ester formation |
Oxidation and Reduction Chemistry of Sulfur-Containing Precursors
Oxidation: The synthesis of this compound typically involves the oxidation of a sulfur-containing precursor at a lower oxidation state. A common synthetic route starts with the corresponding thioether, 4-(butylthio)benzoic acid. This thioether can be oxidized to the sulfone using various oxidizing agents. The oxidation often proceeds through a sulfoxide (B87167) intermediate. Common oxidants for this transformation include hydrogen peroxide, potassium permanganate (B83412), or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can allow for the selective isolation of the intermediate sulfoxide or the fully oxidized sulfone. researchgate.net For example, the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid can be achieved using cobalt acetylacetonate (B107027) as a catalyst with air as the oxidant. researchgate.net
Reduction: The sulfonyl group is generally resistant to reduction. However, under specific and often harsh conditions, it can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes reduce sulfones to sulfides, although this is not a universally applicable reaction. Catalytic hydrogenation is generally ineffective for sulfone reduction. It is important to note that the carboxylic acid group would also be reduced under these conditions, likely to an alcohol.
Reactions Occurring at the Aromatic Ring
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly challenging. Both the carboxylic acid group (-COOH) and the alkylsulfonyl group (-SO₂R) are strong electron-withdrawing groups, which deactivate the aromatic ring towards attack by electrophiles. youtube.comchadsprep.com
Both substituents are also meta-directing. truman.edu In the case of this compound, the carboxylic acid at position 1 directs incoming electrophiles to positions 3 and 5. The sulfonyl group at position 4 also directs incoming electrophiles to its meta positions, which are positions 2 and 6. The positions meta to the carboxylic acid (3 and 5) are the same as the positions ortho to the sulfonyl group. The positions meta to the sulfonyl group (2 and 6) are the same as the positions ortho to the carboxylic acid.
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly influenced by the two existing substituents. Both the carboxylic acid (-COOH) and the n-butylsulfonyl (-SO₂C₄H₉) groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. youtube.comnih.gov This deactivation occurs because these groups pull electron density from the π-system, making the ring less nucleophilic and thus less attractive to electrophiles. youtube.commasterorganicchemistry.com
The directing effect of these substituents determines the position of any subsequent substitution. Both the carboxyl and sulfonyl groups are classified as meta-directors. organicchemistrytutor.commnstate.edulibretexts.org This is because the carbocation intermediate (the sigma complex) formed during the reaction is least destabilized when the electrophile adds to the meta position relative to the deactivating group. organicchemistrytutor.comlibretexts.org Attack at the ortho or para positions would place a partial positive charge on the carbon directly attached to the electron-withdrawing group, which is a highly unfavorable electronic arrangement. libretexts.org
In this compound, the carboxyl and sulfonyl groups are para to each other. This leaves two equivalent positions open for substitution, both of which are ortho to the carboxyl group and meta to the sulfonyl group (and vice-versa). Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur exclusively at the positions meta to the sulfonyl group and ortho to the carboxyl group (positions 3 and 5).
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Substituent Group | Position | Activating/Deactivating | Directing Effect | Predicted Substitution Site |
| -COOH | C1 | Deactivating organicchemistrytutor.com | meta mnstate.edupressbooks.pub | Positions 3 & 5 |
| -SO₂C₄H₉ | C4 | Strongly Deactivating mnstate.edu | meta mnstate.edupressbooks.pub | Positions 2 & 6 |
| Combined Effect | C1, C4 | Strongly Deactivating | meta to both | Positions 3 & 5 |
It is important to note that the strong deactivation of the ring means that harsh reaction conditions are typically required to achieve electrophilic aromatic substitution. In some cases, the sulfonyl group can be used as a reversible "blocking group" to direct substitution. mnstate.edumasterorganicchemistry.com An SO₃H group can be installed at the para position, forcing another reaction to occur at the ortho position, and then the sulfonyl group can be removed with strong acid and heat. mnstate.edumasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS) on Appropriately Activated Systems
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (NAS) under specific conditions. chemistrysteps.comyoutube.com The primary requirement for NAS is the presence of strong electron-withdrawing groups on the aromatic ring, which make it electron-poor and thus susceptible to attack by a nucleophile. chemistrysteps.commasterorganicchemistry.com
The butane-1-sulfonyl group (-SO₂C₄H₉) is a powerful electron-withdrawing group and strongly activates the ring for NAS. youtube.com For the reaction to proceed via the common SₙAr (addition-elimination) mechanism, a good leaving group (such as a halide) must also be present on the ring, typically positioned ortho or para to the activating group. chemistrysteps.comyoutube.com The presence of the electron-withdrawing group in the ortho or para position is crucial as it allows for the stabilization of the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.comyoutube.com
If a derivative of this compound, such as 2-chloro-4-(butane-1-sulfonyl)benzoic acid, were subjected to a strong nucleophile (e.g., sodium methoxide), the sulfonyl group at position 4 would activate the ring for nucleophilic attack. The nucleophile would replace the chlorine atom at position 2. The reaction rate is enhanced by more electron-withdrawing groups and more electronegative leaving groups (F > Cl > Br > I), which is opposite to the trend seen in Sₙ1 and Sₙ2 reactions. chemistrysteps.comyoutube.com
Synthesis and Characterization of Diverse Derivatives and Analogues of this compound
The dual functionality of this compound allows for its use as a versatile scaffold in the synthesis of a wide range of derivatives. The carboxylic acid moiety can be readily converted into esters and amides, while the sulfonyl portion can be modified to create sulfonamide analogues or serve as a bridge in oligomeric structures.
Preparation and Characterization of Esters and Amides
The carboxylic acid group of this compound is the most accessible site for derivatization under standard conditions. Esters and amides are readily prepared through a two-step process that first involves the activation of the carboxylic acid.
A common method for activation is the conversion of the carboxylic acid to its corresponding acyl chloride. google.comorgsyn.org This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent. google.comorgsyn.org
The resulting 4-(butane-1-sulfonyl)benzoyl chloride is a reactive intermediate that is not usually isolated but is treated in situ with an appropriate nucleophile.
Esterification : Reaction with an alcohol (R'-OH) in the presence of a non-nucleophilic base like pyridine (B92270) yields the corresponding ester.
Amidation : Reaction with a primary or secondary amine (R'R''NH) yields the corresponding amide. researchgate.netnih.gov
Table 2: General Synthesis of Esters and Amides
| Derivative | Reagents | General Conditions |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Inert solvent (e.g., Toluene, CH₂Cl₂), often with catalytic DMF, elevated temperature. google.comorgsyn.org |
| Ester | Acyl chloride intermediate, Alcohol (R'-OH), Pyridine | Inert solvent, room temperature or gentle heating. researchgate.net |
| Amide | Acyl chloride intermediate, Amine (R'R''NH) | Inert solvent, often at 0°C to room temperature. nih.govresearchgate.net |
Characterization of these derivatives is performed using standard spectroscopic techniques. In ¹H NMR spectroscopy, ester formation is confirmed by the appearance of new signals corresponding to the protons of the alcohol's alkyl group, while amide formation is indicated by signals from the amine's alkyl groups and a characteristic N-H proton signal (for primary and secondary amides). Infrared (IR) spectroscopy would show a shift in the carbonyl (C=O) stretching frequency from that of the carboxylic acid to the characteristic ester or amide region.
Synthesis and Exploration of Sulfonamide Analogues
The synthesis of sulfonamide analogues requires chemical modification related to the sulfonyl group. While the butane-1-sulfonyl group itself is quite stable, analogues are typically prepared from a sulfonyl chloride precursor. For instance, the synthesis could start with a compound like 4-carboxybenzenesulfonyl chloride, which can be prepared via chlorosulfonation of benzoic acid. This intermediate can then be reacted with butylmagnesium bromide (a Grignard reagent) to form this compound, or with various amines to form a library of sulfonamide analogues. mdpi.comnih.gov
A general route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base (like sodium carbonate or pyridine) to scavenge the HCl byproduct. mdpi.comnih.gov
For example, starting from 4-chlorosulfonylbenzoic acid, a variety of sulfonamide derivatives can be synthesized.
Step 1: Synthesis of 4-(N-alkyl/aryl-sulfamoyl)benzoic acids : 4-chlorosulfonylbenzoic acid is reacted with a diverse range of primary or secondary amines.
Step 2: Further derivatization : The carboxylic acid moiety of the resulting sulfonamide-benzoic acid can then be converted to esters or amides as described previously, leading to multifunctional molecules. mdpi.comnih.gov
These sulfonamide derivatives are of significant interest in medicinal chemistry. mdpi.comnih.gov Characterization is confirmed by NMR, IR, and mass spectrometry, with key indicators being the N-H signals in NMR and the characteristic S=O and N-H stretches in IR spectra.
Development of Sulfonyl-Bridged Oligomeric Benzoic Acid Derivatives
Research has been conducted on the synthesis of oligomers where benzoic acid units are linked by sulfonyl bridges. dntb.gov.ua These structures are created through the electrophilic sulfonyl-bridging of benzoic acid monomers. A typical synthetic approach involves the reaction of benzoic acid with a sulfonylating agent, such as thionyl chloride, in the presence of a Lewis acid catalyst like AlCl₃. dntb.gov.ua
Table 3: Example of Sulfonyl-Bridged Oligomer Synthesis
| Product | Reactants | Conditions | Reference |
| Sulfonyl-bridged oligo(benzoic acid)s | Benzoic acid, Thionyl chloride, AlCl₃ | Reaction in nitrobenzene | dntb.gov.ua |
These oligomeric structures have been investigated for their properties as metal extractants. dntb.gov.ua Their characterization is complex, often requiring X-ray crystallography to determine the precise three-dimensional structure, in addition to spectroscopic methods like NMR and mass spectrometry to confirm the connectivity and molecular weight. dntb.gov.ua
Incorporation into Heterocyclic Systems and Complex Organic Scaffolds
This compound serves as a valuable building block for constructing more complex molecules, including various heterocyclic systems. nih.govnih.gov The dual functionality allows it to be incorporated into larger scaffolds through sequential or one-pot reactions.
For example, the carboxylic acid can be coupled with a diamine, such as 1,2-diaminobenzene, to form an amide intermediate. nih.gov Subsequent heating under acidic conditions can induce ring closure to form a benzimidazole (B57391) ring, with the butane-sulfonylphenyl group appended as a substituent. nih.gov
Other synthetic strategies include:
Triazoles and Oxadiazoles : The carboxylic acid can be converted to a hydrazine (B178648) carbonyl intermediate, which can then be cyclized with other reagents to form triazole or oxadiazole rings. nih.gov
Fused Pyrimidines and Thiazoles : Derivatives of the title compound can be used in multi-component reactions to build fused heterocyclic systems like thieno[2',3':4,5]pyrimido[1,2-b]pyridazines. mdpi.com
The sulfonyl group in these scaffolds often plays a crucial role in modulating the electronic properties and biological activity of the final molecule, making this compound a useful starting material in medicinal chemistry and materials science. nih.govnih.gov
Applications in Chemical Synthesis and Materials Science Excluding Biological/medical Aspects
Catalytic Roles of Sulfonic Acid and Its Derivatives in Organic Synthesis
The presence of the sulfonic acid moiety is key to the catalytic potential of 4-(butane-1-sulfonyl)benzoic acid and its derivatives. This functional group imparts strong acidic properties that can be harnessed in various organic transformations.
Application as Brønsted Acid Catalysts in Various Organic Transformations
The sulfonic acid group (—SO₃H) is a strong Brønsted acid, meaning it is an excellent proton (H⁺) donor. This characteristic allows it to catalyze a wide array of acid-mediated reactions. While direct catalytic applications of this compound are not extensively documented in dedicated studies, the behavior of closely related sulfonic acid derivatives provides significant insight into its potential. For instance, derivatives such as 4-(succinimido)-1-butane sulfonic acid have been demonstrated to be efficient and reusable Brønsted acid catalysts for the synthesis of complex heterocyclic compounds like pyrano[4,3-b]pyran derivatives. These reactions are often performed under green conditions, such as using thermal or ultrasonic irradiation, highlighting the efficiency and cleaner reaction profiles offered by such catalysts.
The catalytic activity stems from the proton donated by the sulfonic acid group, which can activate substrates, such as carbonyl groups, facilitating nucleophilic attack and subsequent cyclization or condensation reactions. The development of axially chiral sulfonic acids has further expanded the utility of this class of catalysts into the realm of stereoselective organic synthesis. nih.gov Given its structure, this compound is a prime candidate for similar catalytic applications, offering a combination of strong acidity and organic solubility.
A summary of representative organic transformations catalyzed by sulfonic acid derivatives is presented in the table below.
| Catalyst | Reaction Type | Substrates | Product Class | Reference |
| 4-(Succinimido)-1-butane sulfonic acid | Multi-component condensation | Aldehydes, malononitrile, 4-hydroxy-6-methylpyran-2-one | Pyrano[4,3-b]pyran derivatives | |
| Axially Chiral Benzoimidazolylnaphthalene-sulfonic Acids | Stereoselective transformations | Various | Chiral organic molecules | nih.gov |
| 1-(4-sulfonic acid)-3-methyl butylimidazolium bisulfate | Esterification, Condensation | Carboxylic acids, alcohols, aldehydes, β-naphthol | Esters, Dibenzoxanthenes | semanticscholar.org |
Development of Dual Solvent-Catalyst Systems
Task-specific ionic liquids (TSILs) represent an innovative approach where a functional group is covalently attached to the cation or anion of the ionic liquid, enabling it to act as both the solvent and the catalyst. semanticscholar.org Derivatives of butanesulfonic acid have been central to the development of these systems. For example, 1-(4-sulfonic acid)-3-methyl butylimidazolium bisulfate has been synthesized and studied as a dual solvent-catalyst. semanticscholar.org In this system, the ionic liquid character provides the reaction medium, while the tethered sulfonic acid group provides the Brønsted acidity for catalysis.
These dual-function systems have been successfully employed in reactions like esterifications and the synthesis of dibenzoxanthenes, showing improved catalytic activity compared to conventional catalysts. semanticscholar.org The structure of this compound, with its acidic proton and potential for salt formation, suggests it could be a valuable component in the design of new dual catalyst-solvent systems. Such systems offer significant advantages, including simplified product separation, catalyst recyclability, and often milder reaction conditions, aligning with the principles of green chemistry. rsc.orggoogle.com
Ligand Chemistry and the Formation of Coordination Polymers
The carboxylic acid group of this compound provides a coordination site for metal ions, enabling its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The bulky, non-coordinating butanesulfonyl group plays a crucial role in influencing the final structure and properties of these materials.
Complexation Behavior with Transition and Lanthanide Metal Ions
Benzoic acid and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a wide range of metal ions, including transition metals and lanthanides. The carboxylate group typically coordinates to metal centers in various modes, such as monodentate, bidentate chelating, or bidentate bridging. Research on related ligands, like 4-benzyloxy benzoic acid derivatives, has shown that they can form dinuclear and polymeric structures with lanthanide ions such as Terbium (Tb³⁺) and Europium (Eu³⁺). psu.edunih.gov
In these complexes, the nature of the substituent on the benzoic acid ring can significantly influence the properties of the resulting material. psu.edunih.gov For this compound, the electron-withdrawing nature of the sulfonyl group would decrease the electron density on the carboxylate, potentially affecting its coordination strength and the stability of the resulting metal complex. Furthermore, the bulky butylsulfonyl group can introduce steric hindrance, directing the self-assembly process to form specific network topologies and influencing the packing of the coordination polymers. The study of lanthanide complexes is particularly driven by their potential applications in luminescent materials and fluorescent probes. nih.gov
Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Sulfonylbenzoic Acid Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as pore size, shape, and surface chemistry, are directly determined by the choice of the metal and the organic linker. Benzoic acid derivatives are widely used as linkers in MOF synthesis. nih.gov
While no MOFs constructed specifically from this compound are prominently reported, research on the closely related linker 4,4'-sulfonyldibenzoic acid is highly informative. This V-shaped linker has been used to synthesize aluminum-based MOFs, such as CAU-11, which feature layers with hydrophobic, lozenge-shaped pores. The sulfonyl groups in these structures point into the pores, defining their chemical environment and contributing to their hydrophobicity.
The use of this compound as a linker would similarly introduce sulfonyl groups into the pores of a MOF. The flexible butane (B89635) chain offers a different steric profile compared to a second phenyl ring, which could lead to novel network topologies and pore structures. The functionalization of MOF pores with sulfonyl groups is a promising strategy for applications in gas storage and separation, as well as catalysis.
Role as a Precursor for Specialty Chemicals and Advanced Materials
Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of two distinct functional groups—a carboxylic acid and a sulfonyl group—allows for a wide range of chemical modifications.
Research has shown that alkylsulfonyl benzoic acid derivatives are important synthetic intermediates, particularly in the development of pharmaceuticals and herbicides. The general class of sulfonyl-substituted benzoic acids has been the subject of extensive study to develop convenient and scalable synthetic methods.
The carboxylic acid function can be readily converted into esters, amides, or acid chlorides, while the aromatic ring can undergo further substitution reactions. For example, related compounds like 4-(butane-1-sulfonamido)benzene-1-sulfonyl chloride are used as reactive intermediates to build larger molecules containing sulfonamide linkages. Furthermore, compounds like 4,4'-sulfonylbis-benzoic acid are used as monomers in the polycondensation reactions to prepare sulfone-containing polyesters, which are high-performance polymers known for their thermal stability and mechanical strength. This demonstrates the potential of this compound to act as a monomer or a key building block for advanced materials.
Building Block for the Synthesis of Complex Organic Molecules
This compound serves as a versatile scaffold for constructing more complex molecular structures. Its utility stems from the predictable reactivity of its carboxylic acid and the robust nature of the sulfonyl group.
The carboxylic acid moiety is a gateway to a variety of chemical transformations. It can be readily converted into esters, amides, and acid chlorides, allowing for its integration into a wide range of larger molecules, including polymers and specialized organic materials. For instance, the general class of alkylsulfonyl benzoic acids is recognized for being valuable synthetic intermediates. The activation of the carboxylic acid, for example using methane (B114726) sulfonyl chloride and N-methylimidazole, can facilitate the coupling with other molecules, such as electron-deficient amines, to form stable amide bonds. researchgate.net This type of coupling is fundamental in synthesizing complex structures for various material applications.
The sulfonyl group, while generally less reactive, plays a crucial role by modifying the electronic properties of the benzene (B151609) ring and imparting specific physical characteristics like thermal stability and polarity to the final molecule. Furthermore, related structures like 4-(butane-1-sulfonamido)benzene-1-sulfonyl chloride, which feature a sulfonyl chloride group, demonstrate the reactivity of sulfonyl derivatives in forming covalent bonds with nucleophiles, a key step in building complex architectures. The synthesis of derivatives of butane-1,2,3,4-tetracarboxylic acid for use in polyimide materials highlights the broader importance of butane-derived functional molecules in creating heat-proof and insulative materials. mdpi.org
| Functional Group | Potential Transformation | Reagents/Conditions | Resulting Structure | Application Area |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester Derivative | Polymer synthesis, Plasticizers |
| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., MsCl/NMI) | Amide Derivative | Advanced materials, Polyamides |
| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride Derivative | Highly reactive intermediate |
| Aromatic Ring | Electrophilic Substitution | (e.g., Nitrating/Halogenating agents) | Substituted Ring Derivative | Fine-tuning of electronic properties |
Contribution to Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govrsc.org The structure of this compound is well-suited for forming such ordered assemblies.
The primary driver for its self-assembly is the carboxylic acid group, which is a well-established motif for forming strong, directional hydrogen bonds. Benzoic acid and its derivatives commonly form robust dimers, where two molecules are linked via a pair of O-H···O hydrogen bonds. nih.govmdpi.comresearchgate.net This predictable interaction is a fundamental tool in crystal engineering for building one-dimensional chains or more complex networks.
The sulfonyl group and the butyl chain also contribute to directing supramolecular structures. The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially interacting with other hydrogen bond donors in a system. The flexible, non-polar n-butyl chain introduces a lipophilic component. This combination of a polar "head" (carboxyl and sulfonyl groups) and a non-polar "tail" (butyl group) gives the molecule an amphiphilic character, suggesting it could form organized structures like layers or micelles in solvents of varying polarity. The principles of self-assembly are often guided by creating predefined architectures through controllable non-covalent interactions, such as the quadruple hydrogen-bonding seen in ureido-benzoic acid systems. rsc.org
| Molecular Feature | Type of Interaction | Potential Supramolecular Structure | Significance |
| Carboxylic Acid | Hydrogen Bonding (Dimerization) | Centrosymmetric Dimers, 1D Chains | Robust and predictable synthons for crystal engineering. nih.gov |
| Sulfonyl Group Oxygens | Hydrogen Bond Acceptor | Cross-linking of primary structures | Stabilization of 2D or 3D networks. |
| Butyl Chain | Van der Waals Forces, Hydrophobic Interactions | Interdigitated layers, Micellar cores | Control of packing and solubility in non-polar media. |
| Aromatic Ring | π-π Stacking | Stacked columnar arrays | Contribution to electronic properties of the assembly. |
Investigation of Physicochemical Properties Relevant to Separation Science (e.g., Metal Ion Extraction)
In separation science, particularly in liquid-liquid extraction of metal ions, the properties of the extracting molecule are paramount. This compound possesses several features that make it an interesting candidate for such applications. The extraction process typically involves partitioning a target ion from an aqueous phase into an immiscible organic phase, facilitated by a chelating agent.
The carboxylic acid group on the molecule can be deprotonated to form a carboxylate anion. This negatively charged group can act as a ligand, coordinating with positively charged metal ions to form a neutral metal-organic complex. The formation of this neutral complex is key, as it reduces the ion's affinity for the polar aqueous phase and increases its solubility in the organic phase.
| Property | Value/Type | Relevance to Separation Science |
| Molecular Formula | C₁₁H₁₄O₄S uni.lu | Defines the basic composition and molecular weight. |
| Molecular Weight | 242.29 g/mol | Influences diffusion and mass transfer properties. |
| Functional Groups | Carboxylic Acid (-COOH), Sulfonyl (-SO₂-) | -COOH provides a deprotonatable site for metal chelation. -SO₂- influences polarity and stability. |
| Predicted XlogP | 1.9 uni.lu | Indicates a moderate lipophilicity, suggesting favorable partitioning into organic solvents for extraction. |
| Monoisotopic Mass | 242.06128 Da uni.lu | Used for precise mass spectrometry analysis to monitor extraction processes. |
| Topological Polar Surface Area | 77.76 Ų | A measure of the molecule's polarity, affecting its solubility and interaction with different phases. |
Q & A
Q. How can researchers design a synthetic route for 4-(butane-1-sulfonyl)benzoic acid?
To synthesize this compound, a multi-step approach is typically employed. Begin with the sulfonation of benzoic acid derivatives using butane sulfonyl chloride under controlled conditions (e.g., anhydrous environment, base catalysis). Intermediate purification via recrystallization or column chromatography ensures high yields. For example, similar sulfonamide derivatives (e.g., 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid) were synthesized via sulfamoylation reactions with yields optimized by adjusting stoichiometry and reaction time . Characterization at each step using NMR and FT-IR is critical to confirm intermediate structures.
Q. What spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the sulfonyl and benzoic acid moieties. For instance, sulfonamide protons in analogous compounds resonate at δ 2.5–3.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. Programs like SHELXL refine structures, addressing thermal motion and disorder .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight and purity, as demonstrated for benzoic acid derivatives in proteomics research .
Q. How can researchers optimize reaction conditions for sulfonylation?
Reaction optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity.
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products.
- Catalysis : Bases like triethylamine or pyridine neutralize HCl byproducts. For example, sulfamoylation of 4-aminobenzoic acid with trifluoroethyl sulfamoyl chloride achieved 70% yield under these conditions .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structure refinement?
Discrepancies in X-ray data (e.g., high R-factors, thermal motion artifacts) are addressed using:
- Multi-parameter Refinement : SHELXL allows simultaneous refinement of positional, thermal, and occupancy parameters .
- Twinned Data Handling : SHELXE and WinGX suite tools can model twinning and improve convergence .
- Validation Tools : Programs like PLATON check for geometric outliers and hydrogen bonding consistency .
Q. What computational methods elucidate the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate electron localization function (ELF) to map bonding regions, as demonstrated for hydrazone derivatives of benzoic acid .
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability. For example, MD studies on 4-(imidazol-1-yl)benzoic acid revealed stable binding modes in enzyme active sites .
Q. How can conflicting spectroscopic and crystallographic data be reconciled?
- Cross-Validation : Compare NMR-derived torsion angles with X-ray results. Discrepancies may indicate dynamic behavior in solution.
- Thermogravimetric Analysis (TGA) : Assess thermal stability; inconsistencies in melting points (e.g., 156–160°C for 4-biphenylacetic acid) may suggest polymorphic forms .
- High-Resolution LC-MS : Detect impurities or degradation products not resolved by crystallography .
Q. What strategies are effective for studying structure-activity relationships (SAR) in sulfonyl-containing benzoic acids?
- Bioisosteric Replacement : Substitute the sulfonyl group with sulfamoyl or sulfonamide groups, as seen in enzyme inhibition studies .
- Docking Simulations : Use programs like AutoDock to predict binding affinities with target proteins (e.g., cytochrome P450), validated by crystallographic complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
